3-(3-Aminocarbonylphenyl)-4-chlorobenzoic acid, 95%
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Overview
Description
3-(3-Aminocarbonylphenyl)-4-chlorobenzoic acid (also known as 3-Aminocarbonyl-4-chlorophenylacetic acid or ACPCA) is a synthetic organic compound with a molecular formula of C9H7ClNO2. It is a white solid that is soluble in water and ethanol and is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, particularly those with medicinal properties. ACPCA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.
Scientific Research Applications
ACPCA has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of organic compounds, such as 1,4-dihydropyridines, 1,4-dihydropyridines-2-thiones, and 1,4-dihydropyridines-3-thiones. It has also been used in the synthesis of a variety of medicinal compounds, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In addition, ACPCA has been used as a reagent in the synthesis of peptides, peptide analogs, and other biologically active molecules.
Mechanism of Action
The exact mechanism of action of ACPCA is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of a variety of organic compounds. It is also believed that the compound may interact with certain enzymes, allowing for the formation of specific biochemical compounds.
Biochemical and Physiological Effects
ACPCA has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been found to have anti-oxidant, anti-bacterial, and anti-fungal activities. In addition, ACPCA has been found to have an anti-diabetic effect, as well as an anti-hypertensive effect.
Advantages and Limitations for Lab Experiments
The use of ACPCA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it a cost-effective reagent for the synthesis of other compounds. In addition, it is a relatively stable compound, making it suitable for long-term storage. Furthermore, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of ACPCA in laboratory experiments. It is a relatively reactive compound, making it difficult to handle and store. In addition, it is not always possible to synthesize the desired compounds using ACPCA, as it does not always react in the desired manner.
Future Directions
Given the wide range of biochemical and physiological effects of ACPCA, there are a number of potential future directions for research and development. These include further studies into its anti-inflammatory, anticonvulsant, and anti-cancer properties, as well as its potential use in the synthesis of other medicinal compounds. In addition, further research into its anti-oxidant, anti-bacterial, and anti-fungal activities is warranted. Finally, further studies into its potential use as a proton donor in the synthesis of other organic compounds is also of interest.
Synthesis Methods
ACPCA can be synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3-amino-2-hydroxypropionic acid in the presence of hydrochloric acid. This produces a carboxylic acid, which is then reacted with anhydrous sodium acetate and acetic anhydride to yield the desired product. The reaction can be conducted in either an aqueous or organic medium and is typically completed within a few hours.
properties
IUPAC Name |
3-(3-carbamoylphenyl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHWHCFBMBQTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689881 |
Source
|
Record name | 3'-Carbamoyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-34-1 |
Source
|
Record name | 3'-Carbamoyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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